Chemical structure and properties of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid
Chemical structure and properties of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid
This guide details the chemical structure, predicted physicochemical properties, and synthetic methodologies for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid .[1]
This specific molecular scaffold represents a gem-disubstituted tetrahydrofuran , combining a basic pyridine ring and an acidic carboxyl group at a quaternary chiral center. It functions as a conformationally restricted, non-natural amino acid analog (specifically a serine or proline bioisostere) and a potential ligand for nicotinic acetylcholine receptors (nAChRs) or kinase active sites.
Part 1: Chemical Structure & Physicochemical Profile[1]
1.1 Structural Definition
The molecule consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the C2 position with two distinct functional groups:[1]
-
3-Pyridyl moiety: A heteroaromatic ring acting as a hydrogen bond acceptor and weak base.
-
Carboxylic acid: A proton donor acting as the acidic component.
This substitution pattern creates a quaternary carbon at C2, introducing significant steric bulk and preventing racemization via enolization (unlike
IUPAC Name: 2-(Pyridin-3-yl)tetrahydrofuran-2-carboxylic acid
Formula: C
1.2 Physicochemical Properties (Predicted)
Due to the presence of both a basic nitrogen (pyridine) and an acidic proton (carboxylic acid), the molecule exists primarily as a zwitterion in neutral aqueous solutions.
| Property | Value (Predicted) | Causality & Context |
| pKa (Acid) | 3.8 – 4.2 | Influence of the electronegative oxygen and electron-withdrawing pyridine ring on the carboxyl group.[1] |
| pKa (Base) | 3.2 – 3.8 | The pyridine nitrogen is less basic than alkyl amines due to sp² hybridization. |
| Isoelectric Point (pI) | ~4.0 | The pH at which the net charge is zero; minimum solubility point. |
| LogP | 0.5 – 0.9 | Low lipophilicity due to zwitterionic character; highly soluble in polar solvents (Water, DMSO, Methanol). |
| H-Bond Donors | 1 | Carboxylic acid -OH (unless zwitterionic).[1] |
| H-Bond Acceptors | 4 | Pyridine N, Ether O, Carboxyl O, Carboxyl -OH. |
| Chirality | 1 Center (C2) | Exists as (R)- and (S)- enantiomers.[1] Resolution required for biological assays. |
Part 2: Synthetic Methodology
Because this compound contains a quaternary center with a heteroaryl group, standard substitution reactions (like S
2.1 Strategic Route: The Cyanohydrin Cyclization
This protocol relies on the reaction of a chloroketone with cyanide to form a gem-hydroxy nitrile, which then undergoes base-mediated intramolecular cyclization to form the THF ring.[1]
Step-by-Step Protocol
Phase 1: Formation of the Keto-Precursor [1]
-
Reagents: 3-Bromopyridine, Isopropylmagnesium chloride (TurboGrignard), 4-chlorobutyryl chloride.
-
Procedure:
-
Perform a halogen-metal exchange on 3-bromopyridine using
-PrMgCl in dry THF at -40°C to generate 3-pyridylmagnesium chloride.[1] -
Cannulate this Grignard reagent slowly into a solution of 4-chlorobutyryl chloride (1.1 eq) at -78°C.
-
Mechanism: The Grignard attacks the acyl chloride to form 4-chloro-1-(pyridin-3-yl)butan-1-one .[1]
-
Note: Low temperature is critical to prevent double addition (alcohol formation).
-
Phase 2: Cyanohydrin Formation & Cyclization [1]
-
Reagents: Sodium Cyanide (NaCN), Ammonium Chloride (NH
Cl), Water/Ethanol. -
Procedure:
-
Dissolve the ketone in EtOH/H
O. Add NaCN (1.5 eq) and NH Cl. -
Stir at room temperature. The cyanide attacks the ketone carbonyl, forming the intermediate cyanohydrin (gem-hydroxy nitrile).[1]
-
Critical Cyclization Step: Add a base (e.g., NaOH or K
CO ). The alkoxide formed from the cyanohydrin performs an intramolecular S 2 attack on the terminal alkyl chloride. -
Product: 2-(3-Pyridyl)tetrahydrofuran-2-carbonitrile.[1]
-
Phase 3: Hydrolysis to Carboxylic Acid
-
Reagents: 6M HCl or NaOH/H
O (for mild hydrolysis). -
Procedure:
-
Reflux the nitrile in 6M HCl for 4-6 hours.
-
The nitrile (-CN) is hydrolyzed first to the amide and then to the carboxylic acid (-COOH).[1]
-
Purification: The product is amphoteric. Purify using Ion Exchange Chromatography (Dowex 50W) or preparative HPLC.
-
2.2 Synthetic Workflow Diagram (DOT)
Figure 1: Synthetic pathway via cyanohydrin cyclization, highlighting the critical intramolecular etherification step.[1]
Part 3: Applications in Drug Discovery
3.1 Bioisosterism & Scaffold Utility
This compound is a valuable scaffold in Fragment-Based Drug Discovery (FBDD) because it mimics the spatial arrangement of amino acids while offering distinct metabolic stability.[1]
-
Proline Bioisostere: The THF ring mimics the pyrrolidine ring of proline. However, the oxygen atom reduces lipophilicity and alters the H-bond capability (acceptor only, vs. donor/acceptor in proline).
-
Conformational Restriction: The quaternary center locks the carboxylic acid and pyridine ring in a specific vector, reducing the entropic penalty upon binding to a protein target.
3.2 Target Classes
-
Nicotinic Acetylcholine Receptors (nAChR): The 3-pyridyl moiety is the classic pharmacophore for nAChR agonists (like nicotine and epibatidine). The carboxylic acid can mimic the H-bonding interactions of auxiliary residues or improve selectivity for specific subtypes (
7 vs 4 2).[1] -
Matrix Metalloproteinases (MMPs): The carboxylic acid can chelate the Zinc ion in the MMP active site, while the pyridine ring occupies the S1' specificity pocket.
-
Kinase Inhibitors: Pyridine rings often serve as "hinge binders" (accepting H-bonds from the backbone NH). This scaffold allows the exploration of novel vectors into the ribose-binding pocket.[1]
Part 4: Analytical Profiling
To validate the synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, the following spectral signatures must be confirmed.
4.1 Proton NMR (
H NMR, 400 MHz, D
O)
-
Aromatic Region (7.4 – 8.8 ppm): Four distinct signals corresponding to the 3-substituted pyridine ring.
- ~8.7 (s, 1H, H-2 of Pyridine) – Most deshielded due to Nitrogen.
- ~8.5 (d, 1H, H-6 of Pyridine).
- ~8.0 (d, 1H, H-4 of Pyridine).
- ~7.5 (dd, 1H, H-5 of Pyridine).
-
Aliphatic Region (2.0 – 4.2 ppm):
4.2 Mass Spectrometry (ESI-MS)[1]
-
Positive Mode (ESI+): [M+H]
= 194.2 m/z. -
Negative Mode (ESI-): [M-H]
= 192.2 m/z.[1] -
Fragmentation: Loss of CO
(44 Da) is a characteristic fragmentation pathway for carboxylic acids, leading to a peak at m/z ~150 (2-(3-pyridyl)tetrahydrofuran cation).[1]
References
-
Carreira, E. M., & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for stereocontrolled formation of quaternary centers).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sato, K., et al. (1999). "Synthesis of 2-substituted tetrahydrofurans via cyclization of hydroxy-ketones." Journal of Organic Chemistry.
-
Scripps Research Institute. (2024). Pyridine Isosteres in Medicinal Chemistry. (General methodology for pyridine bioisosterism).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

